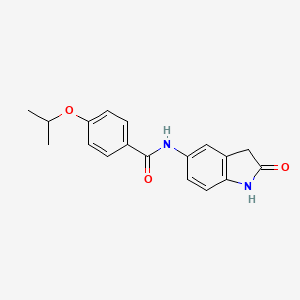
4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide” is not directly mentioned in the literature, related 2-oxoindoline-based compounds have been synthesized using various methods . For instance, one method involves the use of one-pot three-component Kabachnik-Fields reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Evaluation
A series of derivatives including N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide showed significant in vitro antimicrobial and anticancer activities. These compounds demonstrated effectiveness against microbial strains and cancer cell lines, suggesting their potential as therapeutic agents. The study also highlighted the importance of lipophilic and topological parameters in determining the antimicrobial activity of these isatin derivatives (Kumar et al., 2014).
Synthesis and Anticancer Activity of CFM-1 Analogs
Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones were developed as CFM-1 analogs. These compounds displayed remarkable antitumor activity against several cancer cell lines. QSAR analyses helped in developing statistically significant models for anticancer activity, indicating a targeted approach in drug development (Alafeefy et al., 2015).
Antioxidant Activities
N-(Benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and evaluated for their anticancer and antioxidant activities. The study found these compounds to be effective against HeLa, IMR-32, and MCF-7 cancer cell lines, and they also showed significant free radical scavenging ability. The research suggests the potential of these compounds in developing antioxidant agents (Gudipati et al., 2011).
Crystal Structure and Spectroscopy Analysis
The compound N-(1,3-dioxoisoindolin-2yl)benzamide was analyzed using IR spectroscopy, SEM, and X-ray diffraction techniques. This comprehensive study provided insights into the crystal structure, offering a foundation for further research on similar compounds (Bülbül et al., 2015).
Antimicrobial Activity of Substituted Amide Derivatives
N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives were synthesized and showed significant antimicrobial activity. This study highlighted the potential of these compounds in developing new antimicrobial agents, emphasizing the role of structural modifications in enhancing activity (Shankaraiah et al., 2019).
Wirkmechanismus
Target of Action
The compound “4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide” primarily targets protein kinases and carbonic anhydrase (CA) isoforms . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate many protein targets, leading to changes in cell behavior. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of protein kinases disrupts the phosphorylation process, which can lead to the suppression of various cellular processes, including cell division and signal transduction . The inhibition of carbonic anhydrase isoforms can disrupt pH regulation and ion transport processes in cells .
Biochemical Pathways
The compound affects the kinase signaling pathways and carbonic anhydrase-related pathways . The disruption of kinase signaling pathways can lead to the inhibition of cell proliferation and induction of apoptosis, especially in cancer cells . The inhibition of carbonic anhydrase-related pathways can affect various physiological processes, including respiration, fluid secretion, and pH regulation .
Result of Action
The compound exhibits notable antiproliferative effects against various cancer cell lines . By inhibiting protein kinases and carbonic anhydrase isoforms, the compound can disrupt cell division and induce apoptosis, leading to a reduction in the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide has been shown to exhibit notable cytotoxicity toward certain human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are significant and contribute to its overall biochemical activity .
Eigenschaften
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)23-15-6-3-12(4-7-15)18(22)19-14-5-8-16-13(9-14)10-17(21)20-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOCXRMNPWMCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919833.png)


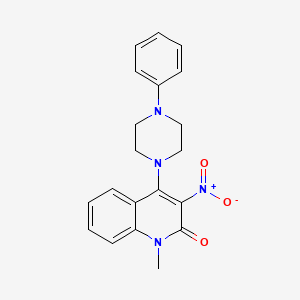
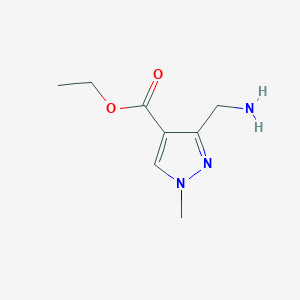
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)
![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one](/img/structure/B2919844.png)

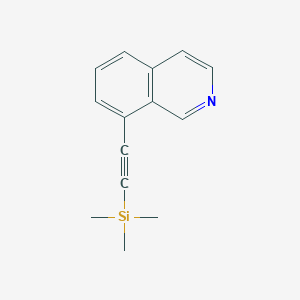

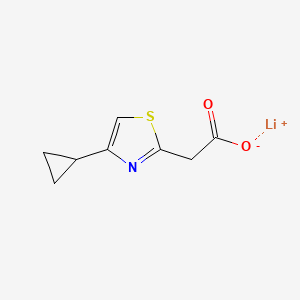

![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)
